molecular formula C10H17NO4 B131627 (S)-1-Boc-pyrrolidine-3-carboxylic acid CAS No. 140148-70-5

(S)-1-Boc-pyrrolidine-3-carboxylic acid

Cat. No. B131627
M. Wt: 215.25 g/mol
InChI Key: HRMRQBJUFWFQLX-ZETCQYMHSA-N
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Description

(S)-1-Boc-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered lactam structure, which is of significant interest in pharmaceutical chemistry due to its presence in a variety of bioactive molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, and its presence on the pyrrolidine ring provides steric bulk and protects the amine functionality during synthetic procedures .

Synthesis Analysis

The synthesis of related pyrrolidine compounds often involves multiple steps, including protection of the amine group, decarboxylation, and subsequent functionalization. For instance, the synthesis of 3-(S)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine, a related compound, starts from trans-4-hydroxy-L-proline and involves steps such as N-Boc protection, chlorination, and condensation with diphenylacetonitrile . Another method for synthesizing (S)-2-aryl-Boc-pyrrolidines employs asymmetric deprotonation using s-BuLi/(-)-sparteine, demonstrating the importance of chiral auxiliaries in achieving high enantioselectivity .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be characterized using various spectroscopic techniques and X-ray crystallography. For example, the structure of (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid was confirmed by X-ray diffraction, and its conformation and crystallography were analyzed, providing insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes have been used in the Friedländer synthesis to form pyrazolo[4,3-b]pyridines, showcasing the reactivity of the pyrrolidine moiety in heterocyclic compound formation . Additionally, the functionalization reactions of carboxylic acid derivatives, such as those involving pyrazole-3-carboxylic acid, can lead to the formation of amides or imidazo[4,5-b]pyridine derivatives, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-Boc-pyrrolidine-3-carboxylic acid and its analogs can be influenced by the presence of the Boc group and the pyrrolidine ring. The Boc group increases the steric bulk and affects the solubility and reactivity of the molecule. The pyrrolidine ring contributes to the molecule's basicity and hydrogen bonding potential. For example, the crystal structures of pyrazinecarboxylic acids reveal the importance of hydrogen bonding in molecular self-assembly, with carboxylic acid groups forming O-H...N hydrogen bonds in monocarboxylic acids . These properties are crucial for understanding the behavior of these compounds in various chemical environments and for their application in crystal engineering strategies.

Scientific Research Applications

Synthesis and Antibacterial Activity

(S)-1-Boc-pyrrolidine-3-carboxylic acid has been utilized in the synthesis of various compounds with potent antibacterial activity. For instance, it has been used in the development of carbapenem derivatives, which show significant activity against both Gram-positive and Gram-negative bacteria, including P. aeruginosa (Ohtake et al., 1997).

Asymmetric Deprotonation Studies

This compound plays a crucial role in the study of asymmetric deprotonation, which is a critical step in the synthesis of various chiral molecules. Research on the deprotonation of N-Boc-piperidine and its comparison with N-Boc-pyrrolidine has provided insights into the mechanisms of these reactions and their selectivity (Bailey et al., 2002).

Synthesis of Pharmaceutical Intermediates

(S)-1-Boc-pyrrolidine-3-carboxylic acid is used in synthesizing intermediates of pharmaceutical importance. For example, it has been used in the synthesis of 3-(S)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine, an intermediate of darifenacin hydrobromide, which is used in the treatment of overactive bladder (Youlin, 2011).

Development of Functionalized Pyrroles

The compound has also been involved in the synthesis of functionalized pyrroles, essential structures in various pharmaceuticals and organic materials. For instance, it has been used in Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation reactions to create pyrrole derivatives (Gabriele et al., 2012).

Coupling Reactions in Chemical Synthesis

This acid is instrumental in coupling reactions, particularly in the synthesis of complex chemical structures. An efficient method has been reported for coupling amine with derivatives of steric N-Boc-pyrrolidine-2-carboxylic acid, showcasing its versatility in organic synthesis (Liu et al., 2007).

Enantioselective Synthesis

(S)-1-Boc-pyrrolidine-3-carboxylic acid plays a crucial role in the enantioselective synthesis of various chiral molecules. For example, it has been used in the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines, demonstrating its importance in producing optically pure compounds (Wu et al., 1996).

Safety And Hazards

Like all chemicals, carboxylic acids and pyrrolidines should be handled with care. They should be stored in a cool, dry place and kept away from heat and open flames. Direct contact with the skin or eyes should be avoided .

Future Directions

The future research directions for carboxylic acids and pyrrolidines could involve exploring their potential uses in various fields, such as medicine, materials science, and environmental science .

properties

IUPAC Name

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMRQBJUFWFQLX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930720
Record name 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-pyrrolidine-3-carboxylic acid

CAS RN

140148-70-5
Record name 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 205 g. (1 mol.) of N-benzylpyrrolidine-3-carboxylic acid (CA, 64 14173d) is dissolved in glacial acetic acid (1 l.) and hydrogenated in the presence of 40 g. of 10% palladium on charcoal until no more starting material is detected by TLC. The catalyst is filtered off and the filtrate is concentrated to dryness in vacuo. The residual 3-pyrrolidine carboxylic acid is dissolved in a mixture of DMF-H2O (2:1) (2 liters), triethylamine (1 mol.), t-butoxycarbonyl azide (1.5 mol.) is added and the mixture is stirred at room temperature for two days. Periodically the pH is tested with pH paper, and after twenty-four hours more azide (0.5 mol.) is added. The solvent is concentrated in vacuo to remove the DMF, the aqueous phase is acidified with citric acid (to pH 2-3) and extracted with ethyl acetate. The organic phase is concentrated to dryness in vacuo to yield the product 1-(t-butyloxycarbonyl)-3-pyrrolidinecarboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Jing, W Wei, B Meng, F Chantegreil, F Nachon… - Bioorganic …, 2023 - Elsevier
Butyrylcholinesterase is regarded as a promising drug target in advanced Alzheimer’s disease. In order to identify highly selective and potent BuChE inhibitors, a 53-membered …
Number of citations: 4 www.sciencedirect.com

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